Aromadendrene is a natural product found in Vitex negundo, Guatteria blepharophylla, and other organisms with data available.
(-)-Alloaromadendrene
CAS No.: 25246-27-9
Cat. No.: VC21061713
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25246-27-9 |
|---|---|
| Molecular Formula | C15H24 |
| Molecular Weight | 204.35 g/mol |
| IUPAC Name | 1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene |
| Standard InChI | InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3 |
| Standard InChI Key | ITYNGVSTWVVPIC-UHFFFAOYSA-N |
| SMILES | CC1CCC2C1C3C(C3(C)C)CCC2=C |
| Canonical SMILES | CC1CCC2C1C3C(C3(C)C)CCC2=C |
| Boiling Point | 121.00 °C. @ 10.00 mm Hg |
Introduction
Chemical Structure and Properties
Structural Features
(-)-Alloaromadendrene has a complex tricyclic structure with the IUPAC name 1H-Cycloprop[e]azulene, decahydro-1,1,7-trimethyl-4-methylene-, (1aR,4aS,7R,7aR,7bS)-(-)-. The molecule contains a cyclopropane ring fused to a bicyclic system, with specific stereochemistry that distinguishes it from other related compounds .
Physical and Chemical Properties
The physical and chemical properties of (-)-Alloaromadendrene are summarized in Table 1:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₄ | |
| Molecular Weight | 204.3511 g/mol | |
| Density | 0.923 g/mL at 20°C | |
| Refractive Index | n 20/D 1.501 | |
| Flash Point | 120°C | |
| Recommended Storage Temperature | 2-8°C | |
| Odor | Woody |
The compound exhibits characteristic physical properties that are important for its identification and handling in laboratory settings. Its relatively high flash point of 120°C indicates moderate thermal stability, while its woody odor is a distinctive organoleptic property .
Stereochemistry and Nomenclature
Stereochemical Configuration
(-)-Alloaromadendrene possesses specific stereochemistry as indicated by its full stereochemical descriptor: (1aR,4aS,7R,7aR,7bS)-. This configuration is crucial for its biological activity and physical properties. The negative sign in the name indicates its levorotatory nature (negative optical rotation) .
Alternative Names and Identifiers
The compound is known by several alternative names in scientific literature, including:
-
L-Alloaromadendrene
-
Alloaromadendren
-
1,1,7-Trimethyl-4-methylenedecahydro-1H-cyclopropa[e]azulene
-
(1aR,4aS,7R,7aR,7bS)-1,1,7-Trimethyl-4-methylenedecahydro-1H-cyclopropa[e]azulene
-
1H-Cycloprop[e]azulene, decahydro-1,1,7-trimethyl-4-methylene-, [1aR-(1aα,4aβ,7α,7aβ,7bα)]-
Its CAS Registry Number is 25246-27-9, which serves as a unique identifier in chemical databases .
Synthetic Approaches
Stereoselective Total Synthesis
A significant advancement in the chemistry of (-)-Alloaromadendrene was achieved through its stereoselective total synthesis. Tanaka et al. reported the synthesis as part of their work on aromadendrane-type compounds. Their approach involved catalytic hydrogenation of compound 22 to provide intermediate 27, which was subsequently converted to (-)-alloaromadendrene (6) through a series of transformations .
The synthetic pathway included the following key steps:
-
Catalytic hydrogenation of precursor 22 over Pd/C to yield compound 27
-
Desilylation of the C7 hydroxyl group using TBAF (tetra-n-butylammonium fluoride)
-
Mesylation with methanesulfonyl chloride, triethylamine, and DMAP
-
Treatment with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in toluene at elevated temperature
This synthetic approach confirmed the stereochemical assignments and provided a route to obtain the pure compound for further studies .
Analytical Characterization
Chromatographic Behavior
(-)-Alloaromadendrene has been characterized by gas chromatography using various polar columns. The Van Den Dool and Kratz retention indices (RI) for different column types are presented in Table 2:
These retention indices are valuable for the identification and quantification of (-)-Alloaromadendrene in complex mixtures such as essential oils .
Mass Spectrometry
Relationship to Other Sesquiterpenes
Structural Relationship to Aromadendrene
(-)-Alloaromadendrene is structurally related to (+)-aromadendrene, another sesquiterpene found in eucalyptus oils. The relationship between these compounds has been studied in the context of natural product chemistry and synthesis. Research by Tanaka et al. demonstrated the stereoselective total syntheses of both (+)-aromadendrene and (-)-alloaromadendrene, highlighting their stereochemical differences .
Derivatization Studies
Research has shown that related compounds like (+)-aromadendrene can be converted into various derivatives. For instance, Gijsen et al. reported the acid-catalyzed selective cleavage of the cyclopropane ring in certain aromadendrane derivatives. Although this specific study focused on (+)-aromadendrene rather than (-)-alloaromadendrene, it demonstrates the potential for chemical transformations of this class of compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume